molecular formula C15H17NO3 B2682302 ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate CAS No. 145667-25-0

ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate

Cat. No.: B2682302
CAS No.: 145667-25-0
M. Wt: 259.305
InChI Key: LSCFIYVQBNEEIN-UHFFFAOYSA-N
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Description

Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate typically involves the condensation of 4,8-dimethylquinoline-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate, known for its antimalarial properties.

    Isoquinoline: A structural isomer with different biological activities.

    Quinoxaline: Another related compound with applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its potential as a versatile intermediate in organic synthesis and its promising biological activities make it a compound of significant interest in various research fields.

Properties

IUPAC Name

ethyl 2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-13(17)8-11(3)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCFIYVQBNEEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C2=CC=CC(=C21)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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